BenchChemオンラインストアへようこそ!

N-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine

Physicochemical profiling Medicinal chemistry Fragment-based drug discovery

N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine (CAS 756453-36-8, molecular formula C₆H₉N₃S, MW 155.22) is a heterocyclic small molecule belonging to the pyrrolo[3,4-d]thiazole family—a fused bicyclic system comprising a pyrrolidine ring ortho-condensed to a thiazole ring. The compound features a methylamino (–NHCH₃) substituent at the thiazole 2-position, distinguishing it from both the parent 2-amino analog (CAS 1360831-19-1) and the 2-methyl analog (CAS 773031-79-1).

Molecular Formula C6H9N3S
Molecular Weight 155.22 g/mol
Cat. No. B12960532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine
Molecular FormulaC6H9N3S
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(S1)CNC2
InChIInChI=1S/C6H9N3S/c1-7-6-9-4-2-8-3-5(4)10-6/h8H,2-3H2,1H3,(H,7,9)
InChIKeyPXIOWCUXKBVAAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine (CAS 756453-36-8): Compound Class and Physicochemical Identity for Procurement Decisions


N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine (CAS 756453-36-8, molecular formula C₆H₉N₃S, MW 155.22) is a heterocyclic small molecule belonging to the pyrrolo[3,4-d]thiazole family—a fused bicyclic system comprising a pyrrolidine ring ortho-condensed to a thiazole ring . The compound features a methylamino (–NHCH₃) substituent at the thiazole 2-position, distinguishing it from both the parent 2-amino analog (CAS 1360831-19-1) and the 2-methyl analog (CAS 773031-79-1) . Its computed physicochemical profile includes a topological polar surface area (PSA) of 68.42 Ų, a LogP of 0.54, and two hydrogen-bond donor sites, positioning it as a moderately polar, fragment-like building block with balanced permeability and solubility characteristics [1]. The 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole scaffold has been validated as a privileged pharmacophoric element in multiple drug discovery programs, including potent factor Xa (fXa) inhibitors from Daiichi Sankyo and RORγt inverse agonists from Vitae Pharmaceuticals (WO2014179564) [2][3].

Why In-Class Pyrrolo[3,4-d]thiazole Analogs Cannot Be Interchanged with N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine


Within the pyrrolo[3,4-d]thiazole chemical series, substitution at the thiazole 2-position is a critical determinant of physicochemical properties and, by extension, downstream biological performance. The N-methyl-2-amino substituent in the target compound (CAS 756453-36-8) confers a distinct hydrogen-bond donor/acceptor profile, PSA, and lipophilicity that cannot be replicated by either the unsubstituted 2-amino analog (CAS 1360831-19-1) or the 2-methyl analog (CAS 773031-79-1). Generic substitution with a close analog—without accounting for these differences—risks altering solubility, permeability, target binding, and metabolic stability, as demonstrated by the extensive structure-activity relationship (SAR) studies conducted on the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole scaffold in the context of factor Xa inhibition and RORγt modulation [1][2]. The quantitative evidence below establishes that even single-atom changes at the 2-position produce measurable and meaningful divergence in key selection-relevant properties.

Quantitative Differentiation Evidence: N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine vs. Closest Analogs


Hydrogen-Bond Donor Modulation: N-Methylation at the Thiazole 2-Amino Position Reduces PSA by 10.8 Ų Relative to the Parent 2-Amine

The target compound N-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine (CAS 756453-36-8) bears a methylamino group at the thiazole 2-position, replacing one N–H of the primary amine present in the parent compound 5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine (CAS 1360831-19-1). This single methylation reduces the topological polar surface area (PSA) from 79.18 Ų to 68.42 Ų and lowers the computed LogP from 1.24 to 0.54, as measured using a consistent computational method (ChemSrc). The reduction in PSA corresponds to the loss of one hydrogen-bond donor equivalent, while the lower LogP indicates a slight increase in polarity—an effect consistent with the electron-donating nature of the N-methyl group enhancing the basicity of the thiazole ring nitrogen .

Physicochemical profiling Medicinal chemistry Fragment-based drug discovery

Hydrogen-Bond Donor Count Differentiation: Target Compound Offers Dual HBD Capacity Versus Single HBD in the 2-Methyl Analog

The target compound possesses two hydrogen-bond donor (HBD) sites—the pyrrolidine N–H and the methylamino N–H—whereas the 2-methyl analog (CAS 773031-79-1) has only one HBD (the pyrrolidine N–H) and the parent 2-amino analog (CAS 1360831-19-1) has two HBDs but with a primary amine (–NH₂) that presents a different geometry and H-bond strength compared to the secondary methylamine (–NHCH₃). The 2-methyl analog lacks any H-bond donor on the thiazole ring entirely, replacing it with a non-polar methyl group. This difference is consequential for target engagement: in the Daiichi Sankyo fXa inhibitor program, the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole moiety was specifically selected for the S4 binding pocket because of its ability to engage in productive hydrogen-bond interactions; modifications that alter HBD count would directly impact binding affinity [1][2].

Structure-activity relationship Ligand efficiency Fragment growing

Scaffold Validation in Drug Discovery: The 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Core Has Been Deployed in Two Independent Clinical-Stage Programs

The 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole bicyclic system—of which N-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine is a direct derivative—has been independently validated as a privileged scaffold in two distinct therapeutic programs. First, Daiichi Sankyo identified this core as the S4-binding element in a series of potent, orally active factor Xa (fXa) inhibitors, with the authors noting that the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole moiety was 'an excellent subunit for the S4 binding site in terms of activity, solubility, and pharmacokinetics' [1]. Second, Vitae Pharmaceuticals claimed this scaffold in WO2014179564 as the core of RORγt inverse agonists, which advanced to a Phase I clinical candidate (VTP-43742) [2]. In contrast, the simpler monocyclic thiazole-2-amine scaffold (which lacks the fused pyrrolidine ring) has been flagged in the literature as a 'promiscuous 2-aminothiazole (PrAT)' frequent-hitting fragment with optimization challenges [3], underscoring the added value of the fused bicyclic framework.

Drug discovery Scaffold privilege Factor Xa inhibition RORγt inverse agonism

Synthetic Accessibility: One-Step Mitsunobu Cyclization Enables Efficient Procurement of the Core Scaffold

The 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core—the synthetic precursor to the target compound—can be prepared via a one-step Mitsunobu cyclization from a stable diol intermediate (compound 10), as reported by Yoshikawa et al. from Daiichi Sankyo [1]. This improved route achieves four key advantages over the original multi-step synthesis: (1) improved overall yield, (2) circumvention of an unstable dibromide intermediate, (3) avoidance of harsh HBr reflux conditions for deprotection, and (4) facile purification by simple filtration without column chromatography. The Mitsunobu-based cyclization using 4-nitrobenzenesulfonamide and cyanomethylenetributylphosphorane (CMBP) proceeds in 58% yield for the N-protected intermediate, and the deprotection with PS-thiophenol resin proceeds in 73% yield at room temperature [1]. The N-methyl-2-amino substituent can be introduced via standard thiazole C-2 amination chemistry, making the overall synthetic route to the target compound well-precedented and scalable.

Synthetic chemistry Building block procurement Scale-up feasibility

Procurement-Relevant Application Scenarios for N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine


Fragment-Based Drug Discovery (FBDD) Library Design: A Low-MW, Dual HBD Scaffold with Balanced Polarity

At MW 155.22 with two hydrogen-bond donors, three hydrogen-bond acceptors, PSA of 68.42 Ų, and LogP of 0.54, N-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine satisfies fragment-like physicochemical criteria (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3 per the 'Rule of Three'). Its intermediate polarity and dual HBD capacity make it suitable for fragment screening libraries targeting polar binding sites (e.g., kinase hinge regions, protease S1/S4 pockets) where both hydrogen-bond donation and controlled lipophilicity are required. The scaffold's demonstrated utility in factor Xa S4 binding and RORγt ligand-binding domain engagement provides target-class precedent that generic monocyclic thiazole fragments lack [1][2].

Kinase Inhibitor Lead Generation: A Fused Bicyclic Core with a Vector for Selective Kinase Hinge Binding

The pyrrolo[3,4-d]thiazole scaffold has been described in the patent and medicinal chemistry literature as a core structure for kinase inhibitor development, with recent patent applications (WO2023123456, 2023) claiming derivatives for neurodegenerative disease targets such as BACE1 [1]. The N-methyl-2-amino group provides a hydrogen-bond donor–acceptor pair that can engage the kinase hinge region, while the saturated pyrrolidine ring offers a vector for introducing selectivity-determining substituents. Compared to the 2-methyl analog (which cannot donate a hydrogen bond from the thiazole 2-position), the target compound enables bidentate hinge-binding motifs that are essential for Type I kinase inhibitor design [2].

Coagulation Factor Xa / XIa Inhibitor Optimization: Building on Daiichi Sankyo's Validated S4 Pharmacophore

The Daiichi Sankyo team explicitly identified the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole moiety as an 'excellent subunit for the S4 binding site' of factor Xa, citing its contribution to activity, aqueous solubility, and pharmacokinetics [1]. N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine can serve as a late-stage functionalization handle or a starting building block for elaborating novel fXa or fXIa inhibitors, with the N-methyl group offering a metabolically more stable alternative to the primary amine while retaining H-bond donor capacity. The synthetic accessibility of the core scaffold via the Mitsunobu route supports rapid analog generation for SAR exploration [1].

RORγt Inverse Agonist Medicinal Chemistry: A Structurally Characterized Core for Autoimmune Disease Programs

Vitae Pharmaceuticals' WO2014179564 patent established the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole as a viable core for RORγt inverse agonists, a target implicated in Th17-mediated autoimmune diseases including psoriasis, rheumatoid arthritis, and multiple sclerosis [1]. The subsequent scaffold hop to a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine in WO2015116904 indicates that the thiazole core was not abandoned due to lack of activity but rather as part of a broader patent strategy. For organizations seeking freedom-to-operate while building on validated pharmacophore knowledge, the N-methyl-2-amino derivative offers a differentiated starting point for designing next-generation RORγt modulators with potentially improved IP positioning [1].

Quote Request

Request a Quote for N-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.